ethyl 3-oxo-4H-pyridazine-4-carboxylate
Description
Ethyl 3-oxo-4H-pyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an ester group at position 4 and a ketone at position 2. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which influence hydrogen bonding, solubility, and coordination properties .
Properties
IUPAC Name |
ethyl 3-oxo-4H-pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-8-9-6(5)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWTYFYJHZGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CN=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4H-pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-4H-pyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Structural and Crystallographic Differences
The following table summarizes key structural parameters of ethyl 3-oxo-4H-pyridazine-4-carboxylate analogs, derived from crystallographic studies using SHELXL and ORTEP-III :
Key Observations:
- Ring System Effects : The pyridazine core (two adjacent N atoms) in pyrrolo-pyridazine derivatives enhances electron deficiency compared to pyridine analogs, influencing reactivity in nucleophilic substitutions .
- Hydrogen Bonding : Pyridine-based ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate forms bifurcated N–H⋯(O,O) hydrogen bonds, stabilizing one-dimensional chains . In contrast, pyrrolo-pyridazine derivatives exhibit simpler N–H⋯O interactions .
Physicochemical Properties
- Solubility and Partition Coefficients : Pyridazine derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity from aromatic N atoms. Evidence from sediment/water partition coefficients in PAHs (polycyclic aromatic hydrocarbons) suggests that substituents like methyl groups further reduce solubility by increasing logP values .
- Thermal Stability : The nearly planar conformation of pyridine-based esters (e.g., Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) may enhance packing efficiency and thermal stability compared to puckered pyridazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
